2-Methyl-4,5-dinitro-2H-1,2,3-triazole
Description
2-Methyl-4,5-dinitro-2H-1,2,3-triazole, 1-oxide (MDNTO) is a nitrogen-rich heterocyclic compound notable for its energetic properties. It belongs to the 1,2,3-triazole family, characterized by a five-membered ring with three nitrogen atoms. MDNTO exhibits a moderate crystal density of 1.730 g cm⁻³ and a decomposition temperature of 256 °C, making it a candidate for explosive applications . Its structure features a methyl group at position 2 and nitro groups at positions 4 and 5, which contribute to its stability and detonation performance. The 1-oxide moiety in MDNTO distinguishes it from non-oxidized triazole derivatives, though this class of compounds remains understudied in energetic materials research .
Properties
CAS No. |
109299-65-2 |
|---|---|
Molecular Formula |
C3H3N5O4 |
Molecular Weight |
173.09 g/mol |
IUPAC Name |
2-methyl-4,5-dinitrotriazole |
InChI |
InChI=1S/C3H3N5O4/c1-6-4-2(7(9)10)3(5-6)8(11)12/h1H3 |
InChI Key |
PJUZNZJFRXDPMY-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(C(=N1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Modifications: Methyl vs. Amino Groups
Replacing the methyl group (–CH₃) at position 2 with an amino group (–NH₂) yields structure D1 (2-amino-4,5-dinitro-2H-1,2,3-triazole, 1-oxide). However, the thermal stability of D1 remains uncharacterized in the literature, necessitating further study .
| Compound | Substituent (Position 2) | Density (g cm⁻³) | Decomposition Temp (°C) |
|---|---|---|---|
| MDNTO | –CH₃ | 1.730 | 256 |
| D1 | –NH₂ | 1.863 | Not reported |
Functional Group Variations: Carboxylic Acid and Ester Derivatives
Derivatives of MDNTO with carboxylic acid (–COOH) and ester (–COOCH₃) groups at positions 4 and 5 have been synthesized for non-energetic applications. For example:
- 2-Methyl-4,5-dicarboxylic acid-1,2,3-triazole (13): Synthesized via hydrolysis of the dicyano precursor (compound 11) in 89% yield. Exhibits IR bands at 1713 cm⁻¹ (C=O stretch) and 3443 cm⁻¹ (O–H stretch) .
- 2-Methyl-4,5-dicarboxylic acid dimethyl ester-1,2,3-triazole (14) : Prepared by esterification of compound 13 in 82% yield , with a distinct IR peak at 1736 cm⁻¹ (ester C=O) .
These derivatives prioritize synthetic versatility over energetic performance, as their densities (~1.7–1.8 g cm⁻³ ) align with MDNTO but lack nitro groups critical for detonation .
Comparison with Other Nitro-Substituted Triazoles
- 4-Nitro-1,2,3-triazole: A simpler analog with one nitro group. Theoretical studies indicate that nitration at positions 4 and 5 (as in MDNTO) enhances explosive velocity and pressure compared to mono-nitro derivatives .
- 5-Nitro-1,2,4-triazol-3-one (NTO) : A widely used insensitive explosive. NTO has a lower density (1.91 g cm⁻³ ) than MDNTO but superior thermal stability (decomposition at 275 °C vs. MDNTO’s 256 °C ) .
| Compound | Nitro Group Positions | Density (g cm⁻³) | Decomposition Temp (°C) |
|---|---|---|---|
| MDNTO | 4,5 | 1.730 | 256 |
| NTO | 5 (1,2,4-triazole) | 1.91 | 275 |
Key Research Findings
Density vs. Stability Trade-off : MDNTO’s moderate density and decomposition temperature position it between conventional explosives (e.g., TNT) and high-performance materials (e.g., HMX). Its –CH₃ group limits density but improves synthetic accessibility .
Functional Group Impact : Carboxylic acid/ester derivatives of MDNTO demonstrate high synthetic yields (82–89% ) but are unsuitable for energetic applications due to reduced oxygen balance and nitro content .
Q & A
Q. What are the optimized synthetic routes for 2-Methyl-4,5-dinitro-2H-1,2,3-triazole, and how do reaction conditions influence yield?
The synthesis of nitro-substituted triazoles typically involves nitration of precursor triazoles or cyclization of nitro-functionalized intermediates. For example, iodomethane methylation (as in 2-methyl-4,5-dicyano-1,2,3-triazole synthesis) can be adapted by substituting cyano groups with nitro groups via nitration agents like HNO₃/H₂SO₄ . Key variables include solvent choice (e.g., DMSO for reflux reactions), reaction time (18–24 hours for cyclization), and temperature control to avoid premature decomposition. Yields (e.g., 65–91% in related syntheses) depend on purification methods like recrystallization (water-ethanol mixtures) or reduced-pressure distillation .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- ¹H/¹³C NMR : The methyl group (CH₃) appears as a singlet near δ 2.5–3.0 ppm, while nitro groups deshield adjacent protons, causing splitting in aromatic regions.
- IR : Strong asymmetric/symmetric NO₂ stretches (~1530 cm⁻¹ and ~1350 cm⁻¹) confirm nitro groups. Triazole ring vibrations occur at 1600–1450 cm⁻¹ .
- Elemental Analysis : Validate empirical formulas (e.g., C₂H₂N₆O₄ for related compounds) with <0.5% deviation .
Q. What are the thermal stability and decomposition pathways of this compound?
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition onset temperatures. For nitro-triazoles, decomposition often releases NO₂ and N₂ gases, with exothermic peaks indicating explosive potential. Computational tools like Cheetah 7 predict gaseous byproducts (e.g., iodine in iodo-nitro analogs) and pressure-time profiles for safety assessments .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation or polymorphism?
Single-crystal X-ray diffraction (SCXRD) with SHELX software refines bond lengths, angles, and packing arrangements. For example, 2-methyl-4,5-diiodo-1,2,3-triazole showed planar triazole rings (N–N bond lengths: 1.31–1.35 Å) and methyl group torsion angles of 5–10°, confirming steric effects . High-resolution data (R-factor < 0.05) minimizes errors in electron density maps.
Q. What computational methods predict the explosive properties or reactivity of this compound?
Density Functional Theory (DFT) calculates detonation velocity (D) and pressure (P) using the Kamlet-Jacobs equations. For 4,5-dinitro-1,2,3-triazoles, predicted D values exceed 8000 m/s, comparable to RDX. Molecular dynamics simulations assess sensitivity to impact/friction, guiding safe handling protocols .
Q. How do substituent effects (e.g., methyl vs. nitro) modulate biological activity in triazole derivatives?
While direct data on this compound is limited, Schiff base analogs of 4-amino-triazoles show antimicrobial activity (MIC: 2–16 µg/mL). Nitro groups enhance electron-withdrawing effects, potentially improving binding to enzyme active sites (e.g., carbonic anhydrase-II). Structure-activity relationship (SAR) studies require docking simulations (AutoDock Vina) and in vitro assays .
Q. What strategies resolve contradictions in experimental data (e.g., conflicting NMR assignments or reaction yields)?
- Reproducibility : Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere).
- Advanced Spectroscopy : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals.
- Alternative Pathways : Compare yields from nitration vs. cyclization routes .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
